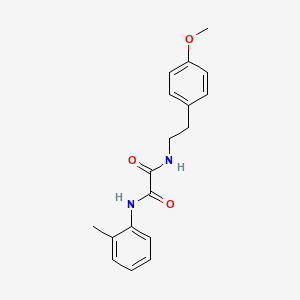

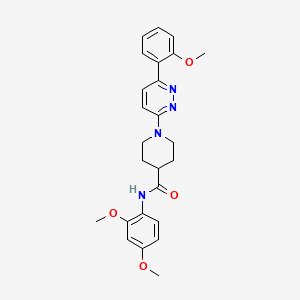

2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester” is a specialty product for proteomics research . Its molecular formula is C10H10N2O4 and it has a molecular weight of 222.2 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzooxazole ring, which is a fused benzene and oxazole ring. It also contains an acetic acid methyl ester group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.2 and a molecular formula of C10H10N2O4 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Synthetic Procedures and Biological Interest

Benzazoles and derivatives, including compounds similar to 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide, are significant in medicinal chemistry. They exhibit a variety of biological activities and have applications in clinical settings. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, demonstrating their potential as therapeutic agents. These compounds are studied for their cytotoxic properties, inhibition of cell proliferation via angiogenesis, and apoptosis, highlighting their relevance in developing new pharmacophores (Rosales-Hernández et al., 2022).

Environmental and Removal Technologies

Research extends beyond pharmacological applications to environmental science, where the removal of persistent organic pollutants with similar structural features is studied. Techniques like adsorption, Fenton/photo-Fenton processes, and electrochemical oxidation are used to remove such compounds from aqueous solutions. These studies underscore the importance of developing sustainable technologies for environmental cleanup (Prasannamedha et al., 2020).

Advanced Oxidation Processes

The degradation and transformation pathways of acetaminophen, a compound with some structural resemblance to this compound, have been explored using advanced oxidation processes (AOPs). This research is vital for understanding how such compounds interact with the environment and how their toxic by-products can be mitigated (Qutob et al., 2022).

Modern Synthesis and Transformations

The synthesis and transformations of benzothiazole derivatives, which share a heterocyclic nature with this compound, are crucial for developing drugs and materials. New synthesis methods, adhering to green chemistry principles, facilitate the creation of pharmacologically active heterocycles. This area of research is key for the development of new drugs and materials, showcasing the compound's versatility in medicinal chemistry (Zhilitskaya et al., 2021).

Properties

IUPAC Name |

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-5-1-2-6-7(3-5)15-9(14)12(6)4-8(11)13/h1-3H,4,10H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDQACCXLYDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)

![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2863376.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)